

Moricizine and Post-Myocardial Infarction Mortality: A Comparative Meta-Analysis Review

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A critical examination of the Cardiac Arrhythmia Suppression Trial (CAST) reveals that **moricizine**, a Class I antiarrhythmic agent, is associated with an increased risk of mortality in patients who have recently experienced a myocardial infarction (MI). This guide provides a comprehensive comparison of **moricizine**'s impact on mortality with other antiarrhythmic alternatives, supported by experimental data from the landmark CAST studies.

Subsequent to a myocardial infarction, patients are at an elevated risk of sudden cardiac death, often attributed to ventricular arrhythmias. The Cardiac Arrhythmia Suppression Trial (CAST) was designed to test the hypothesis that suppressing these arrhythmias would lead to improved survival.[1][2] However, the trial's findings contradicted this assumption, demonstrating that Class I antiarrhythmic drugs, including **moricizine**, not only failed to improve survival but were, in fact, harmful.[1][3]

Comparative Mortality Data in Post-MI Patients

The CAST was conducted in two phases. CAST-I evaluated the effects of encainide and flecainide, while CAST-II focused on **moricizine**. Both arms of the trial were terminated prematurely due to excess mortality in the treatment groups compared to placebo.[2][4]

Below is a summary of the mortality data from the CAST trials, comparing **moricizine**, encainide, and flecainide against placebo.



Treatmen t Group	Trial	Number of Patients (Drug)	Number of Patients (Placebo)	Outcome	Results	Referenc e
Moricizine	CAST-II (Early Phase)	665	660	Death or Cardiac Arrest (within 14 days)	17 (2.6%) vs. 3 (0.5%)	[3][5]
Moricizine	CAST-II (Long-Term Phase)	-	-	Arrhythmic Death or Cardiac Arrest	49 vs. 42 (Adjusted P = 0.40)	[3][6]
Encainide or Flecainide	CAST-I	755	743	All-Cause Mortality / Cardiac Arrest	Hazard Ratio: 2.5	[7]
Encainide or Flecainide	CAST-I	755	743	Arrhythmic Death / Cardiac Arrest	Hazard Ratio: 3.6	[1]

Experimental Protocols: The Cardiac Arrhythmia Suppression Trial II (CAST-II)

The primary data on **moricizine**'s effect on post-MI mortality comes from the CAST-II study.

Objective: To determine if the suppression of asymptomatic or mildly symptomatic ventricular premature depolarizations with **moricizine** would reduce the rate of death from arrhythmia in patients who had a myocardial infarction.[3][6]

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[2] The study had two phases: an initial 14-day early exposure phase and a long-term treatment phase.[3]



Patient Population: Patients who had a myocardial infarction within the preceding 4 to 90 days, had a left ventricular ejection fraction of 40% or less, and demonstrated at least six ventricular premature depolarizations per hour on an ambulatory electrocardiographic recording.[2][6] A total of 1,325 patients were enrolled in the early exposure phase.[3]

Treatment: Patients were randomly assigned to receive either **moricizine** or a placebo. The dosage of **moricizine** was initiated at 200 mg three times daily and could be titrated up to a total daily dose of 900 mg to achieve at least an 80% reduction in ventricular premature depolarizations or a 90% reduction in runs of nonsustained ventricular tachycardia.[6]

Primary Endpoints:

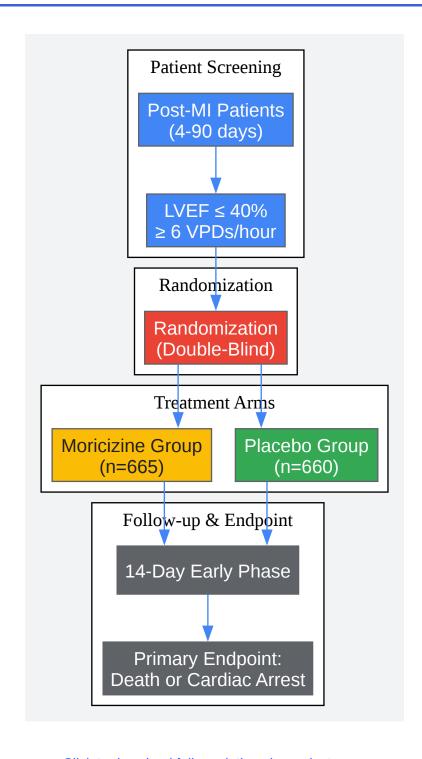
- Death or cardiac arrest within the first 14 days of treatment.
- Death due to arrhythmia or cardiac arrest due to arrhythmia requiring resuscitation during long-term follow-up.[6]

Key Findings: The trial was stopped early because of a significant increase in mortality in the **moricizine** group during the initial 14-day treatment period.[2][3] In the long-term phase, there was no evidence of a survival benefit with **moricizine**.[3]

Visualizing the Evidence

To better understand the experimental workflow and the underlying physiological mechanisms, the following diagrams are provided.

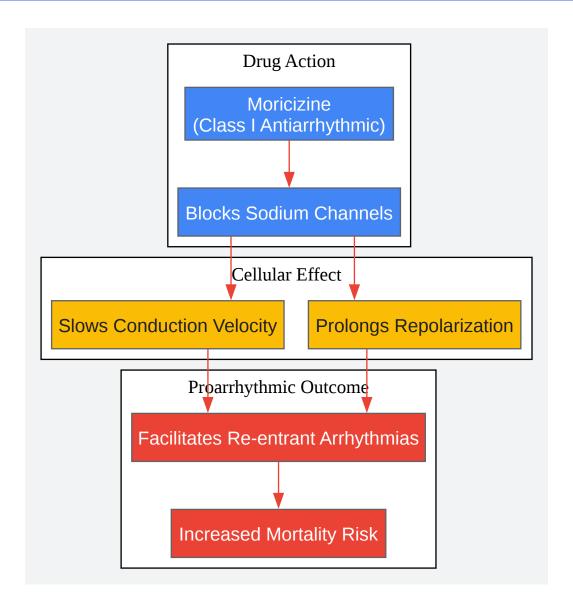




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CAST-II Experimental Workflow





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Proposed Mechanism of Harm

Conclusion

The evidence from the Cardiac Arrhythmia Suppression Trial unequivocally demonstrates that the use of **moricizine** and other Class I antiarrhythmic agents to suppress ventricular ectopy in post-myocardial infarction patients is associated with increased mortality.[3][8] These findings were instrumental in reshaping the clinical management of arrhythmias in this patient population, shifting the focus away from the routine suppression of asymptomatic ventricular premature depolarizations. For researchers and drug development professionals, the CAST trials serve as a critical case study on the potential for adverse outcomes when relying on



surrogate endpoints, such as arrhythmia suppression, without robust evidence of improved long-term survival.[9]

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